molecular formula C16H22ClNO3 B4739740 4-[4-(4-chloro-3,5-dimethylphenoxy)butanoyl]morpholine

4-[4-(4-chloro-3,5-dimethylphenoxy)butanoyl]morpholine

Cat. No. B4739740
M. Wt: 311.80 g/mol
InChI Key: NATJQCFJOANVSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-chloro-3,5-dimethylphenoxy)butanoyl]morpholine, also known as CM-10, is a synthetic compound that belongs to the class of phenoxyalkyl morpholines. It is widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 4-[4-(4-chloro-3,5-dimethylphenoxy)butanoyl]morpholine is not fully understood. However, it is believed to act as a potent agonist for GPCRs. It binds to the receptor and activates the downstream signaling pathways, leading to various cellular responses.
Biochemical and Physiological Effects:
4-[4-(4-chloro-3,5-dimethylphenoxy)butanoyl]morpholine has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and to inhibit the growth of tumors. It has also been shown to regulate glucose metabolism and to improve insulin sensitivity in diabetic mice. Additionally, it has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-[4-(4-chloro-3,5-dimethylphenoxy)butanoyl]morpholine has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high affinity for GPCRs. It is also stable and can be stored for long periods of time. However, it has some limitations, such as its potential toxicity and the lack of information on its long-term effects.

Future Directions

There are several future directions for the research on 4-[4-(4-chloro-3,5-dimethylphenoxy)butanoyl]morpholine. One potential direction is the development of new drugs based on 4-[4-(4-chloro-3,5-dimethylphenoxy)butanoyl]morpholine for the treatment of various diseases. Another direction is the investigation of its potential use as a tool for the study of protein-protein interactions. Additionally, further research is needed to fully understand its mechanism of action and its long-term effects on the body.
In conclusion, 4-[4-(4-chloro-3,5-dimethylphenoxy)butanoyl]morpholine is a synthetic compound that has potential applications in various fields of scientific research. Its unique properties and potential applications make it an important tool for the investigation of various diseases and cellular processes. Further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.

Scientific Research Applications

4-[4-(4-chloro-3,5-dimethylphenoxy)butanoyl]morpholine is widely used in scientific research due to its potential applications in various fields. It has been used as a ligand for the study of G protein-coupled receptors (GPCRs) and as a tool for the investigation of protein-protein interactions. It has also been used in the development of new drugs for the treatment of various diseases such as cancer, diabetes, and neurological disorders.

properties

IUPAC Name

4-(4-chloro-3,5-dimethylphenoxy)-1-morpholin-4-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3/c1-12-10-14(11-13(2)16(12)17)21-7-3-4-15(19)18-5-8-20-9-6-18/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATJQCFJOANVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(4-Chloro-3,5-dimethylphenoxy)butanoyl]morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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